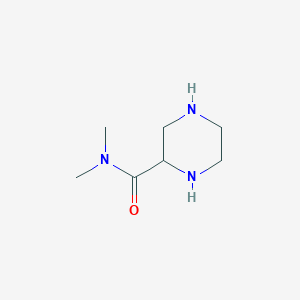

N,N-dimethylpiperazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-dimethylpiperazine-2-carboxamide is a chemical compound related to the piperazine family, which is known for its diverse applications in pharmaceutical chemistry. Piperazine derivatives are often studied for their potential as drug candidates due to their ability to interact with various biological targets. For instance, a series of N,N'-diacylpiperazine-2-carboxamides have been identified as potent antagonists of the NK-1 (Substance P) receptor, which is significant for their potential therapeutic applications .

Synthesis Analysis

The synthesis of N,N-dimethylpiperazine derivatives can involve various chemical reactions, often aiming to modify the piperazine core to achieve desired biological activities. The synthesis process can include the acylation of piperazine followed by the introduction of aminoalkyl groups, as seen in the development of substance P receptor antagonists . The specific synthesis methods for N,N-dimethylpiperazine-2-carboxamide are not detailed in the provided papers, but similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of N,N-dimethylpiperazine derivatives has been extensively studied using techniques such as X-ray diffraction, NMR, and DFT calculations. For example, the crystal structure of a 1,4-dimethylpiperazine mono-betaine complex with p-hydroxybenzoic acid revealed a chair conformation of the piperazine ring with specific substituents in equatorial and axial positions . These structural insights are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

N,N-dimethylpiperazine and its derivatives participate in various chemical reactions, often involving the formation of salts through proton transfer from carboxylic acids to the nitrogen atoms of the piperazine ring. This results in the formation of charge-assisted hydrogen bonds, which are key to the supramolecular structures observed in these compounds . The reactivity of these compounds can be influenced by the presence of different functional groups and their ability to form hydrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethylpiperazine derivatives, such as their melting points and thermal stability, can vary significantly depending on their molecular structure and the nature of their interactions with other molecules. For instance, the formation of salts with aromatic multicomponent acids can dramatically alter these properties, as evidenced by thermogravimetric analysis (TGA) . Additionally, the basicity of these compounds can be characterized by their pKa values, and their spectroscopic properties can be studied through techniques like FTIR and NMR, providing insights into their hydrogen bonding and electronic structure .

Aplicaciones Científicas De Investigación

Biological Activity of Amidrazone Derivatives

Amidrazones, including compounds related to N,N-dimethylpiperazine-2-carboxamide, are utilized in chemical synthesis, industry, and agriculture. Their structures are diverse, encompassing derivatives, complexes, and cyclic compounds. Amidrazone derivatives exhibit a wide range of biological activities, such as tuberculostatic, antibacterial, antifungal, antiparasitic, antiviral, anti-inflammatory, cytoprotective, and antitumor properties. They are also utilized as furin and acetylocholinesterase inhibitors. Amidrazone derivatives are being researched for their potential as therapeutic substances due to their significant biological activities and the possibility of drug repositioning for new therapeutic targets (Paprocka et al., 2022).

2,5-Diketopiperazines: Synthesis and Bioactivity

2,5-Diketopiperazines (DKPs), simple peptide derivatives formed by the condensation of two amino acids, are critical bioactive substances with diverse structures. DKPs are sourced from fungi, bacteria, plants, and animals and synthesized chemically and biologically. They exhibit a variety of pharmacological activities, including anticancer, antibacterial, antithrombotic, neuron protective, and analgesic effects. The mass spectrometry method is widely used for the structural analysis of DKPs. The current research indicates the potential of DKPs, including those structurally related to N,N-dimethylpiperazine-2-carboxamide, in various therapeutic applications, although more extensive research is needed for drug development (Jia et al., 2022).

Metabolic Profiling of Psychedelics in Human Biofluids

Research indicates the potential of using 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy in psychedelic research, including the study of N,N-dimethyltryptamine (DMT) and its derivatives. This method allows for the measurement of the breakdown of drugs into metabolites and their metabolic consequences from various biofluids. The current use of 1H NMR in psychedelic research primarily involves structural elucidation and analytical characterization of molecules. Future directions include real-time NMR, in vivo 1H nuclear magnetic resonance spectroscopy (MRS), and 1H NMR studies of the gut microbiome. These methodologies may offer new insights into the metabolic profiling of substances structurally related to N,N-dimethylpiperazine-2-carboxamide (Vilca-Melendez et al., 2021).

Safety And Hazards

The safety information available indicates that N,N-dimethylpiperazine-2-carboxamide is potentially dangerous. The hazard statements include H303 and H320, which suggest that it may be harmful if swallowed and causes eye irritation . The precautionary statements include P305+351+338, which suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Propiedades

IUPAC Name |

N,N-dimethylpiperazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-10(2)7(11)6-5-8-3-4-9-6/h6,8-9H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWYSRAIAUAMJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CNCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethylpiperazine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1287322.png)

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)